3,6-Dichloro-2,4-dinitrophenyl crotonate
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Overview
Description
3,6-Dichloro-2,4-dinitrophenyl crotonate is an organic compound with the molecular formula C10H6Cl2N2O6. It is a derivative of crotonic acid and is characterized by the presence of dichloro and dinitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dinitrophenyl crotonate typically involves the esterification of crotonic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:
Esterification: Crotonic acid is reacted with 3,6-dichloro-2,4-dinitrophenol in the presence of sulfuric acid.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,4-dinitrophenyl crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl crotonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,6-Dichloro-2,4-dinitrophenyl crotonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl crotonate involves its interaction with specific molecular targets. The compound’s dichloro and dinitrophenyl groups play a crucial role in its reactivity and biological activity. It can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-2,4-dinitrophenyl acetate
- 3,6-Dichloro-2,4-dinitrophenyl propionate
- 3,6-Dichloro-2,4-dinitrophenyl butyrate
Uniqueness
3,6-Dichloro-2,4-dinitrophenyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24291-70-1 |
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Molecular Formula |
C10H6Cl2N2O6 |
Molecular Weight |
321.07 g/mol |
IUPAC Name |
(3,6-dichloro-2,4-dinitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-2-3-7(15)20-10-5(11)4-6(13(16)17)8(12)9(10)14(18)19/h2-4H,1H3/b3-2+ |
InChI Key |
IKGIEJXDCGZBBZ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
CC=CC(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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